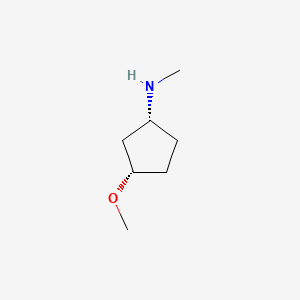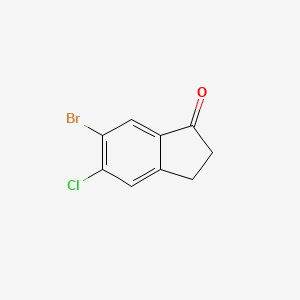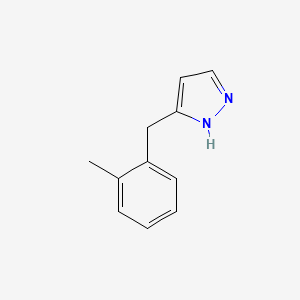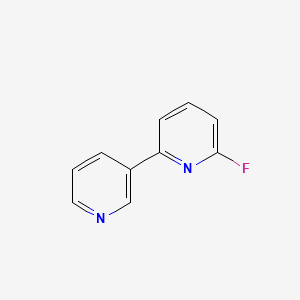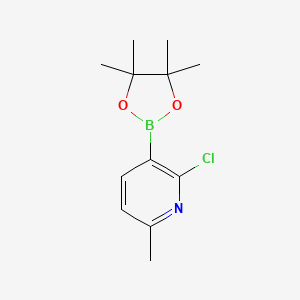
2-Chlor-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction is commonly used to form carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Dies ist eine Art von Palladium-katalysierter Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die aufgrund ihrer milden und funktionsgruppenverträglichen Reaktionsbedingungen weit verbreitet ist .
Borylierung von Alkylbenzolen
Die Verbindung kann für die Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen verwendet werden . Dieser Prozess bildet Pinacolbenzylboronat, ein nützliches Zwischenprodukt in der organischen Synthese .
Hydroborierung von Alkinen und Alkenen
Es kann auch bei der Hydroborierung von Alkyl- oder Arylalkin und -alkenen verwendet werden . Dies ist ein Schlüsselschritt in vielen Synthesewegen zu komplexen organischen Molekülen .
Protodeboronierung von Pinacolboronsäureestern
Die Verbindung kann bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet werden . Dies ist eine nützliche Methode für die formale anti-Markovnikov-Hydromethylierung von Alkenen
Wirkmechanismus
Target of Action
It’s known that boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester moiety of the compound interacts with a palladium catalyst and an organic halide. The palladium catalyst first undergoes oxidative addition with the organic halide, forming a new palladium-carbon bond. Then, transmetalation occurs, where the organoboron compound is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond between the organic fragments .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound doesn’t directly interact with biological pathways as it’s primarily used in synthetic organic chemistry . .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of the compound would largely depend on the specific context of its use, particularly the compounds it’s being coupled with in the suzuki-miyaura reaction .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds, which can be used in the development of pharmaceuticals, agrochemicals, and materials science .
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFFDZHADXLZPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694431 |
Source


|
| Record name | 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-64-6 |
Source


|
| Record name | 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
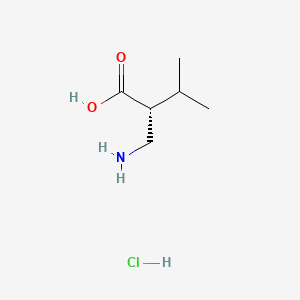
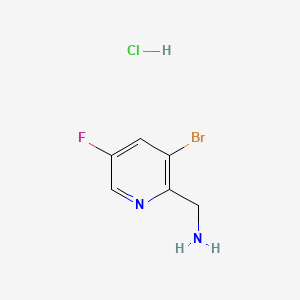
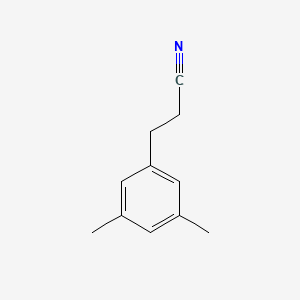


![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)
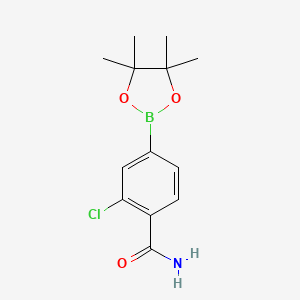
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/no-structure.png)
